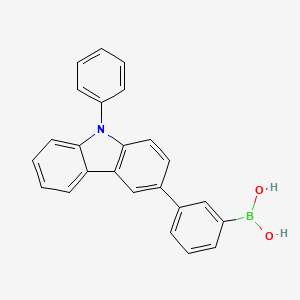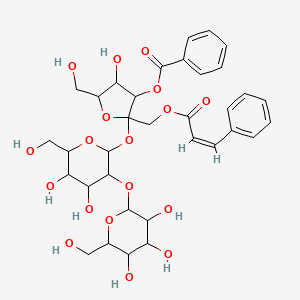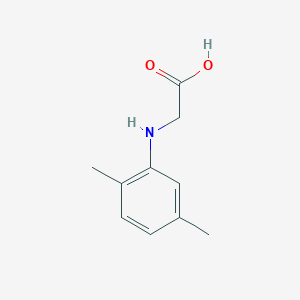
N-(2,5-Dimethylphenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2,5-dimethylphenyl)- is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a 2,5-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,5-dimethylphenyl)- typically involves the reaction of glycine with 2,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反应分析
Types of Reactions
Glycine, N-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced compounds.
Substitution: Forms nitro, halo, or other substituted derivatives.
科学研究应用
Glycine, N-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of Glycine, N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(3,5-dimethylphenyl)glycine: Another glycine derivative with a different substitution pattern on the phenyl ring.
N-(2,4-dimethylphenyl)glycine: Similar structure but with different positional isomers.
Uniqueness
Glycine, N-(2,5-dimethylphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other glycine derivatives .
属性
CAS 编号 |
66947-33-9 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(2,5-dimethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(2)9(5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
InChI 键 |
GHOVPAYAGFDOGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


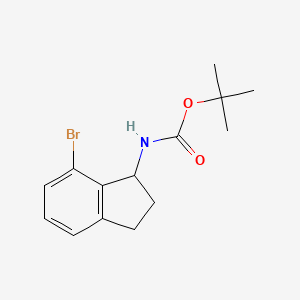
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)

![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)
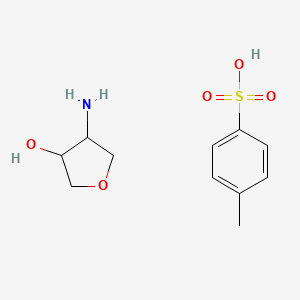
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
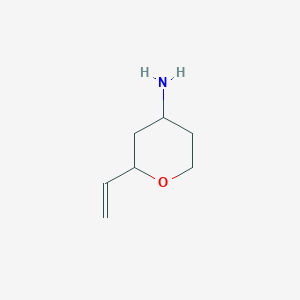
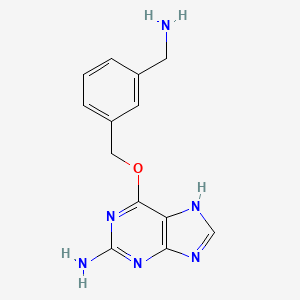
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
